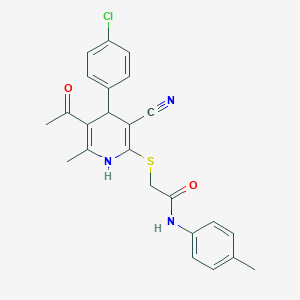
2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O2S and its molecular weight is 451.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H22ClN3O2S
- Molecular Weight : 452.0 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydropyridine core is known for its role in modulating calcium channels, which can influence vascular tone and neurotransmission.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound show significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing inhibition percentages comparable to standard antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .
Study on Antioxidant Properties
A study focused on the synthesis of dihydropyrimidinones revealed that these compounds possess notable antioxidant activity. The synthesized derivatives were shown to effectively reduce oxidative stress markers in cellular models, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Evaluation of Antimicrobial Efficacy
Another investigation assessed the antimicrobial effects of synthesized compounds similar to the target molecule. Results indicated that at a concentration of 400 µM/ml, several derivatives exhibited over 70% inhibition against E. coli and Pseudomonas aeruginosa, highlighting their potential as alternative antimicrobial agents .
Data Summary
| Biological Activity | Target Organism | Inhibition (% at 400 µM/ml) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 53.8 - 58.9 |
| Antibacterial | Escherichia coli | 72.4 - 78.4 |
| AChE Inhibition | Human AChE | Significant inhibition observed |
科学的研究の応用
Biological Activities
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydropyridine core is known for its role in modulating calcium channels, which can influence vascular tone and neurotransmission.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, the dihydropyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 5.0 | |
| Compound B | MCF7 (breast cancer) | 7.2 |
These compounds function by inducing apoptosis and inhibiting cell proliferation through various mechanisms, such as the modulation of signaling pathways involved in cell survival.
Cardiovascular Applications
The dihydropyridine class is well-known for its calcium channel blocking activity, which is crucial in treating hypertension and angina. The specific compound under consideration may exhibit similar effects by relaxing vascular smooth muscle and reducing peripheral resistance.
Neuroprotective Effects
Research indicates that certain derivatives of dihydropyridines possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease or stroke by inhibiting neuronal apoptosis and promoting neuronal survival.
Case Study 1: Anticancer Efficacy
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against human colon cancer cells (HCT116). The study highlighted the importance of substituents on the dihydropyridine structure in optimizing therapeutic efficacy.
Case Study 2: Vascular Effects
In a preclinical model examining the cardiovascular effects of similar compounds, significant reductions in blood pressure were observed following administration. This suggests potential applications in managing hypertension.
特性
IUPAC Name |
2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-14-4-10-19(11-5-14)28-21(30)13-31-24-20(12-26)23(17-6-8-18(25)9-7-17)22(16(3)29)15(2)27-24/h4-11,23,27H,13H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVYOKESJGXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













